

Adapiprazine: An Obscure Phenothiazine Derivative with Limited Available Data

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Compound of Interest

Compound Name: Adapiprazine

Cat. No.: B1216894

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Introduction

Adapiprazine, identified by the chemical name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine and CAS number 57942-72-0, is a phenothiazine derivative. [1] Despite its classification as an anesthetic and antidepressant agent in some chemical databases, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its discovery, development, and mechanism of action. This technical guide aims to present the limited existing data on **Adapiprazine** and, in the absence of specific details, provide a broader context based on the well-established pharmacology of the phenothiazine class of compounds.

Limited Discovery and Development History of Adapiprazine

The origins of **Adapiprazine** are not well-documented in accessible scientific literature. The primary and seemingly sole reference to this compound is a 1977 publication by Kovalev et al. in the Russian journal *Farmakologiya i Toksikologiya*, which describes its "immunotropic activity". Unfortunately, an English translation of this article and any subsequent research expanding on these findings are not readily available. This significant gap in the literature prevents a detailed account of its synthesis, initial screening, and any preclinical or clinical development programs.

Physicochemical Properties of Adapiprazine

A summary of the known physicochemical properties of **Adapiprazine** is presented in Table 1.

Property	Value	Reference
CAS Number	57942-72-0	
Molecular Formula	C29H36ClN3S	[1]
Molecular Weight	494.14 g/mol	
IUPAC Name	2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine	

Postulated Mechanism of Action: Inferences from the Phenothiazine Class

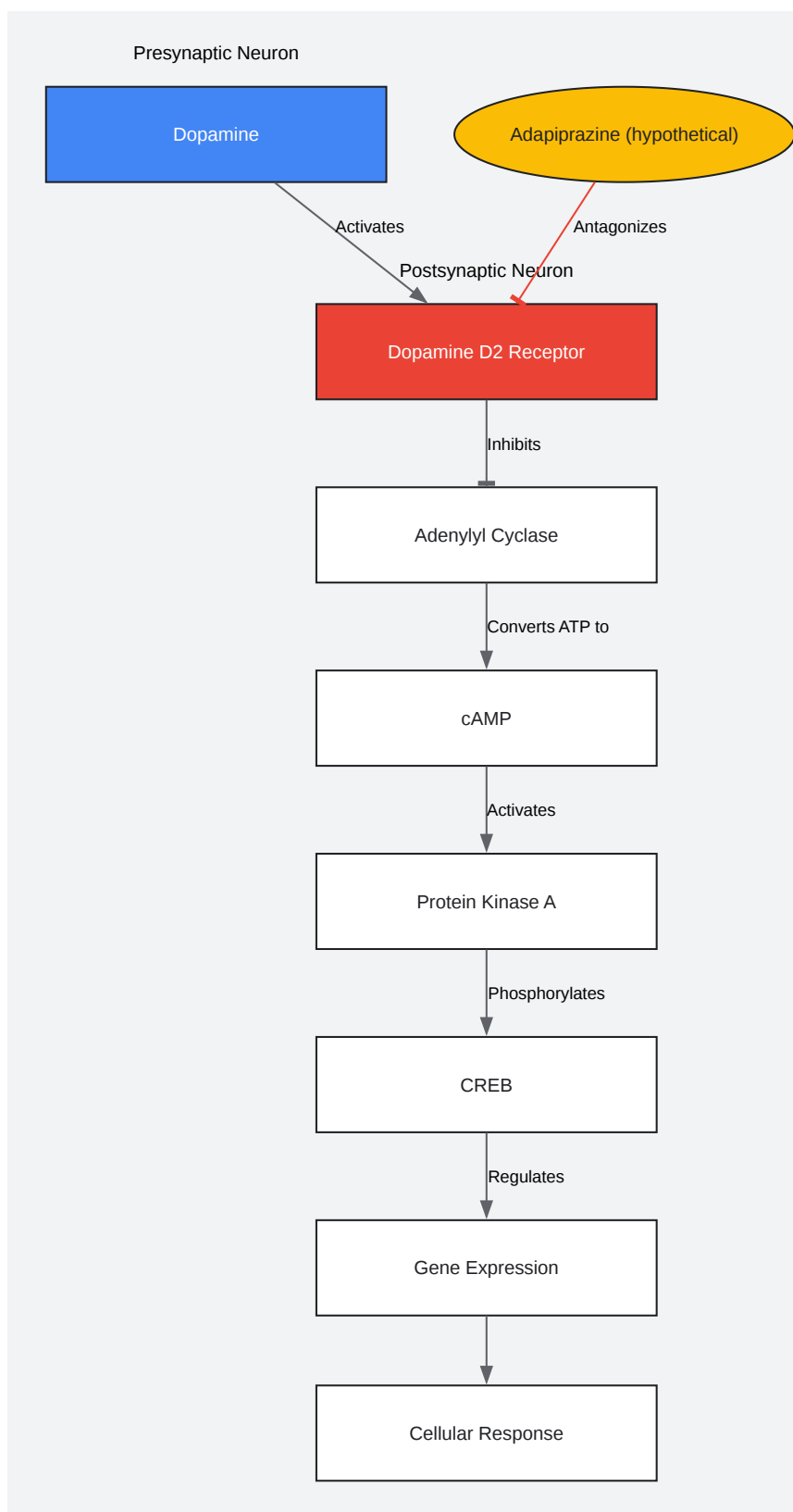
Given the lack of specific studies on **Adapiprazine**'s mechanism of action, we can infer potential pathways based on its structural similarity to other phenothiazine derivatives, which are primarily known for their antipsychotic effects mediated by dopamine receptor antagonism.

Phenothiazines typically exert their effects by blocking D2 dopamine receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic properties. Additionally, many phenothiazines interact with a variety of other neurotransmitter receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.

The adamantyl group attached to the piperazine ring of **Adapiprazine** is a bulky, lipophilic moiety that would significantly influence its pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. However, without experimental data, the precise nature of these influences remains speculative.

Hypothesized Signaling Pathway

The following diagram illustrates the generalized signaling pathway for D2 receptor antagonism by phenothiazines, which may be relevant to **Adapiprazine**.



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Caption: Hypothesized D2 receptor antagonism by **Adapiprazine**.

Experimental Protocols: A General Framework for Phenothiazine Characterization

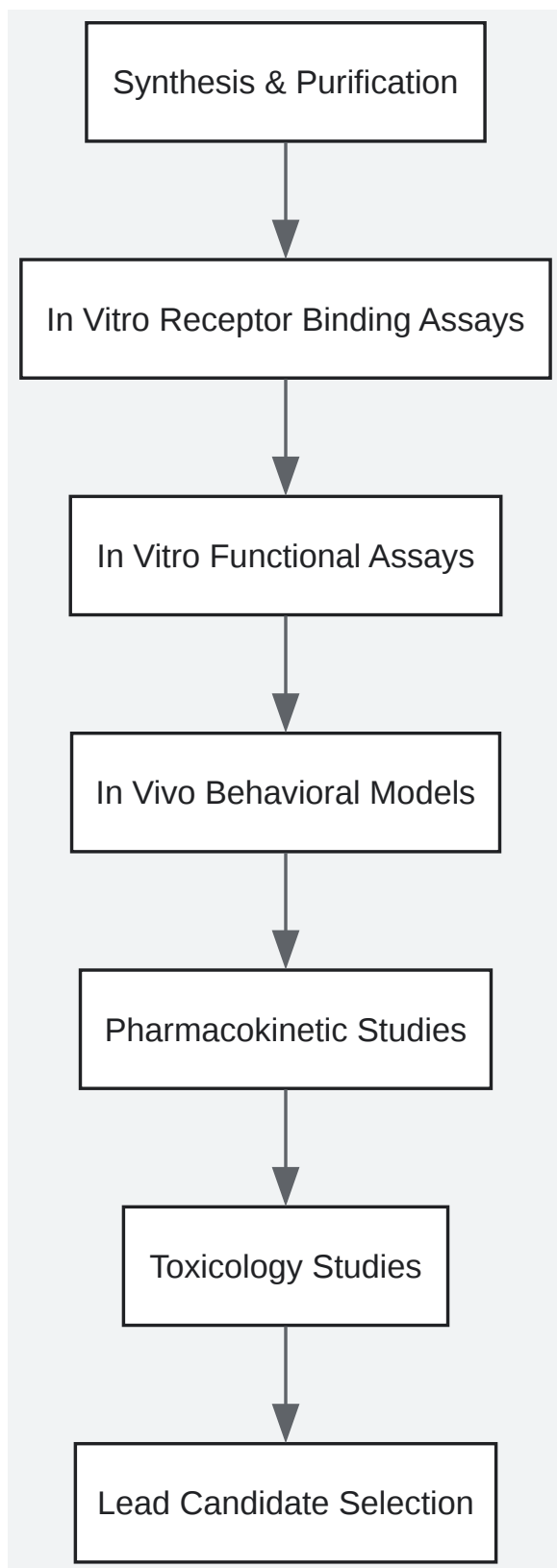
While specific experimental protocols for **Adapiprazine** are unavailable, the following outlines standard methodologies used to characterize phenothiazine derivatives.

Table 2: General Experimental Protocols for Phenothiazine Drug Characterization

Experiment	Methodology	Purpose
Receptor Binding Assays	Radioligand binding assays using cell membranes expressing specific dopamine, serotonin, adrenergic, and other receptors.	To determine the binding affinity (K_i) and selectivity of the compound for various neurotransmitter receptors.
Functional Assays	Measurement of second messenger levels (e.g., cAMP) in response to receptor activation in the presence and absence of the compound.	To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
In Vivo Animal Models	Behavioral models such as amphetamine-induced hyperlocomotion, prepulse inhibition, and the forced swim test.	To assess the antipsychotic, anxiolytic, and antidepressant-like effects of the compound in a living organism.
Pharmacokinetic Studies	Administration of the compound to animals followed by measurement of drug concentrations in plasma and brain tissue over time.	To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Illustrative Experimental Workflow

The following diagram depicts a typical workflow for the preclinical characterization of a novel psychoactive compound.



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Caption: Preclinical drug discovery workflow.

Conclusion

Adapiprazine remains an enigmatic compound within the phenothiazine family. While its chemical structure suggests potential activity as a central nervous system depressant, the near-complete absence of published research on its pharmacology and toxicology makes it impossible to draw firm conclusions about its therapeutic potential or safety profile. The solitary mention of its "immunotropic activity" in a 1977 Russian publication provides a tantalizing but ultimately uninformative glimpse into its possible biological effects. Further research, including the synthesis and comprehensive preclinical evaluation of **Adapiprazine**, would be necessary to elucidate its true pharmacological character and potential clinical utility. Without such data, **Adapiprazine** remains a footnote in the extensive history of phenothiazine drug discovery and development.

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References

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